Cas no 6948-04-5 (2-phenylbutan-2-amine)
2-phenylbutan-2-amine structure
Product Name:2-phenylbutan-2-amine
Numero CAS:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741
Update Time:2025-09-28
2-phenylbutan-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
- EINECS 244-805-7
- NSC-55893
- DTXSID60944794
- 2-phenyl-2-butylamine
- Z449373366
- NS00050578
- (1-Methyl-1-phenylpropyl)amine
- AKOS004119629
- NSC55893
- Benzenemethanamine, alpha-ethyl-alpha-methyl-
- (+/-)-2-Amino-2-phenylbutane
- NS-01141
- 6948-04-5
- MFCD00267777
- 2-phenylbutan-2-amine
- (+/-)-alpha-Ethyl-alpha-methylbenzylamine
- (+/-)-1-Methyl-1-phenylpropylamine
- Benzylamine, alpha-ethyl-alpha-methyl-
- SNS22EB6X3
- XTTQGFJZEYVZAP-UHFFFAOYSA-N
- SCHEMBL155932
- (1)-1-Methyl-3-phenylpropylamine
- EN300-72324
- alpha-Ethyl-alpha-methylbenzenemethanamine
- AKOS022476877
- 832-449-0
-
- MDL: MFCD00267777
- Inchi: 1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
- Chiave InChI: XTTQGFJZEYVZAP-UHFFFAOYSA-N
- Sorrisi: NC(C)(C1C=CC=CC=1)CC
Proprietà calcolate
- Massa esatta: 149.12000
- Massa monoisotopica: 149.120449483Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- PSA: 26.02000
- LogP: 2.97080
2-phenylbutan-2-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-phenylbutan-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-72324-0.05g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.05g |
$135.0 | 2023-05-03 | |
| Enamine | EN300-72324-0.1g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.1g |
$202.0 | 2023-05-03 | |
| Enamine | EN300-72324-0.25g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.25g |
$289.0 | 2023-05-03 | |
| Enamine | EN300-72324-0.5g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.5g |
$480.0 | 2023-05-03 | |
| Enamine | EN300-72324-1.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 1g |
$614.0 | 2023-05-03 | |
| Enamine | EN300-72324-2.5g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 2.5g |
$1202.0 | 2023-05-03 | |
| Enamine | EN300-72324-5.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 5g |
$1779.0 | 2023-05-03 | |
| Enamine | EN300-72324-10.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 10g |
$2638.0 | 2023-05-03 | |
| OTAVAchemicals | 2248137-50MG |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 50MG |
$124 | 2023-07-09 | |
| OTAVAchemicals | 2248137-100MG |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 100MG |
$166 | 2023-07-09 |
2-phenylbutan-2-amine Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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